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Compound of Interest

Compound Name: 3,5-Diiodo-4-methylbenzaldehyde

CAS No.: 861118-00-5

Cat. No.: B3030065

Get Quote

Executive Summary
This application note details the synthesis of 3,5-Diiodo-4-methylbenzaldehyde (CAS

861118-00-5) from p-tolualdehyde. While the direct iodination of deactivated aromatic rings

typically presents challenges in regioselectivity and yield, this specific transformation benefits

from cooperative directing effects. The aldehyde group (meta-directing) and the methyl group

(ortho-directing) both target the C3 and C5 positions, enabling high regiochemical control.

We present a robust oxidative iodination protocol utilizing elemental iodine (

) and periodic acid (

). This method is superior to classical Sandmeyer or diazonium routes due to its high atom
economy, absence of heavy metals, and operational simplicity.

Scientific Background & Reaction Logic[1]
The Challenge of Deactivated Systems
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p-Tolualdehyde contains an electron-withdrawing aldehyde group (-CHO), which deactivates

the aromatic ring toward electrophilic aromatic substitution (EAS). Standard iodination using

only

is often insufficient because the generated electrophile is too weak to overcome the
deactivation.

The Solution: Oxidative Activation & Cooperative
Directing
To achieve diiodination, we employ an oxidant (Periodic Acid) to generate a highly reactive

"superelectrophile" species (likely

or a solvated equivalent).

Regiochemistry Analysis:

Aldehyde (-CHO) at C1: Directs incoming electrophiles to the meta positions (C3 and C5).

Methyl (-CH3) at C4: Directs incoming electrophiles to the ortho positions (C3 and C5).

Conclusion: The directing effects are matched, effectively "funneling" the iodine to the

desired 3 and 5 positions with high specificity.
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Caption: Cooperative directing effects facilitate the selective diiodination at C3 and C5.
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Experimental Protocol
This protocol is optimized for a 10 mmol scale. It can be linearly scaled up to 100 mmol with

careful thermal management.

Reagents & Materials Table
Reagent MW ( g/mol ) Equiv.[1] Amount Role

p-Tolualdehyde 120.15 1.0 1.20 g Substrate

Iodine (

)
253.81 1.1 2.79 g Iodine Source

Periodic Acid (

)
227.91 0.4 0.91 g Oxidant

Sulfuric Acid (

)
98.08 cat. 0.3 mL Catalyst

Acetic Acid

(Glacial)
60.05 Solvent 15 mL Solvent

Water 18.02 Co-solvent 3 mL Solubilizer

Note: The stoichiometry utilizes the oxidant to regenerate electrophilic iodine from the iodide

byproduct, ensuring high atom economy.

Step-by-Step Methodology
Phase 1: Reaction Setup

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve p-tolualdehyde (1.20 g) in Glacial Acetic Acid (15 mL).

Activation: Add Iodine (2.79 g) to the solution. The mixture will turn dark brown.

Oxidant Addition: Dissolve Periodic Acid (0.91 g) in Water (3 mL) in a separate vial. Add this

solution to the main reaction mixture.
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Catalysis: Add Conc. Sulfuric Acid (0.3 mL) dropwise. Caution: Exothermic.

Phase 2: Synthesis
Heating: Heat the reaction mixture to 80°C in an oil bath.

Monitoring: Stir vigorously for 4–6 hours.

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, and a new, less polar spot (Product) should appear.

Note: The color may lighten slightly as iodine is consumed, but will remain dark.

Phase 3: Workup & Isolation
Quenching: Cool the mixture to room temperature. Pour the reaction mixture into Ice Water

(100 mL).

Neutralization: Add saturated aqueous Sodium Thiosulfate (

) solution dropwise with stirring until the dark iodine color vanishes and a yellow/off-white
precipitate remains.

Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (

) to remove residual acid.

Phase 4: Purification
Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot Ethanol (EtOH) or

Acetonitrile (MeCN).

Dissolve in minimum hot solvent.

Allow to cool slowly to room temperature, then to 4°C.

Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours.

Expected Results
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Yield: 75% – 85%

Appearance: Pale yellow to off-white crystalline solid.

Melting Point: Expect solid range (Literature for analogs suggests >100°C, exact

experimental MP for this specific derivative is rarely reported in open literature, but typically

follows trends of 3,5-diiodo-4-hydroxybenzaldehyde).

Workflow Visualization
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Caption: Operational workflow for the oxidative iodination process.[1]
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Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield
Incomplete iodination (Mono-

iodo)

Increase reaction time or add

0.1 eq extra Periodic Acid.

Ensure temp is maintained at

80°C.

Dark Product Residual Iodine

Wash filter cake more

thoroughly with Sodium

Thiosulfate solution.

No Precipitation Product dissolved in AcOH

Dilute with more ice water (up

to 200 mL) to force

precipitation.

Polychlorinated impurities Use of HCl

Do not use HCl; strictly use

to avoid halogen exchange or

chlorination.

Safety & Handling (E-E-A-T)
Iodine (

): Corrosive and volatile solid. Weigh in a fume hood. Causes severe skin burns and eye
damage.

Periodic Acid (

): Strong oxidant. Keep away from organic materials until ready to react.

p-Tolualdehyde: Combustible liquid. Irritant.

Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing

thiosulfate and iodide should be treated according to local EHS regulations.
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Direct Iodination Strategies:BenchChem. "2-Iodo-4-methylbenzaldehyde - Direct Iodination

Strategies of Methylbenzaldehydes." Accessed October 2023.

Oxidative Iodination Methodology:MDPI. "Organic Iodine(I, III, and V) Chemistry: 10 Years of

Development." (Discusses Suzuki's Periodic Acid method).

General Iodination of Deactivated Arenes:Common Organic Chemistry. "Iodination -

Common Conditions: Lithiation / Iodination & SEAr."

Compound Data:PubChem. "3-Iodo-4-methylbenzaldehyde."[2] (Analogous mono-iodo data

and physical properties).

Synthesis of Methylbenzaldehydes:Organic Syntheses. "p-Tolualdehyde."[1][3][4] Org. Synth.

1932, 12,[4] 80. (Background on starting material stability).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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